molecular formula C18H22N2O3 B1388911 N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide CAS No. 1020055-99-5

N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide

Cat. No.: B1388911
CAS No.: 1020055-99-5
M. Wt: 314.4 g/mol
InChI Key: YZROMQQOJVLAOI-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methoxy group, and a dimethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of 2-methoxyaniline to introduce a nitro group, followed by reduction to form the amino group.

    Etherification: Reaction of 2,6-dimethylphenol with an appropriate alkylating agent to introduce the dimethylphenoxy group.

    Amidation: Coupling of the amino and dimethylphenoxy intermediates with a propanoyl chloride derivative to form the final amide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy and dimethylphenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-6-5-7-12(2)17(11)23-13(3)18(21)20-15-10-14(19)8-9-16(15)22-4/h5-10,13H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROMQQOJVLAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide
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N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)propanamide

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